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Compound Name:

methylpropiophenone
CAS No.: 898794-78-0

Cat. No.: B1360608

Get Quote

Executive Summary

This technical guide details the synthesis, structural characterization, and process optimization
for 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (CAS: 898794-78-0).[1] Belonging to
the dihydrochalcone class, this compound serves as a specialized intermediate in the
development of functional materials and sterically hindered bioactive scaffolds.[1]

The guide prioritizes process reliability and scientific integrity, addressing the specific synthetic
challenges posed by the sterically demanding 2,5-dimethyl substitution pattern.[1]

Part 1: Chemical Identity & Structural Analysis[1][2]

Compound Name: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone IUPAC Name: 1-(4-
Methylphenyl)-3-(2,5-dimethylphenyl)propan-1-one CAS Number: 898794-78-0 Molecular
Formula: C1sH200 Molecular Weight: 252.35 g/mol [1]
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Structural Significance

The molecule features a 1,3-diarylpropan-1-one skeleton (dihydrochalcone).[1] Its core
consists of a p-tolyl ketone moiety linked by an ethylene bridge to a 2,5-xylyl ring.[1]

o Electronic Properties: The p-methyl group on the ketone ring acts as a weak electron donor,
slightly deactivating the carbonyl carbon relative to unsubstituted propiophenone.[1]

» Steric Properties: The 2,5-dimethyl substitution on the distal phenyl ring introduces
significant steric bulk at the ortho position.[1] This steric hindrance is a critical factor during
the initial condensation step, requiring optimized reaction conditions to ensure high
conversion.[1]

Part 2: Retrosynthetic Analysis & Pathway Design[1]

To synthesize the target molecule with high purity, a convergent Claisen-Schmidt Condensation
followed by Selective Catalytic Hydrogenation is the industry-standard approach.[1]

Reaction Pathway (DOT Visualization)[1]

4'-Methylacetophenone Step 1: Aldol Condensation
(C9H100) NaOH, EtOH, 25°C

Step 2: Hydrogenation
Intermediate Chalcone H2, Pd/C, EtOAc | Target Dihydrochalcone
(Enone) o (C18H200)

Step 1: Aldol Condensation

NaOH, EtOH, 25°C
2,5-Dimethylbenzaldehyde /

(C9H100)

Click to download full resolution via product page

Figure 1: Two-step synthetic pathway from commercially available precursors.[1]

Part 3: Experimental Protocols
Step 1: Synthesis of the Chalcone Intermediate

Reaction: 1-(4-Methylphenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one Challenge: The ortho-
methyl group on the aldehyde hinders nucleophilic attack.[1] Standard protocols must be
modified with extended reaction times or higher base concentration.[1]
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Protocol

e Reagents:
o 4'-Methylacetophenone (1.0 eq, 50 mmol)[1]
o 2,5-Dimethylbenzaldehyde (1.05 eq, 52.5 mmol)[1]
o Sodium Hydroxide (NaOH) (10% ag.[1] solution, 20 mL)
o Ethanol (95%, 50 mL)[1]
» Procedure:
o Dissolve the ketone and aldehyde in ethanol in a 250 mL round-bottom flask.

o Add the NaOH solution dropwise over 10 minutes while stirring vigorously at 0°C (ice bath)
to prevent side reactions (Cannizzaro).

o Allow the mixture to warm to room temperature (25°C) and stir for 12—16 hours. Note: The
solution will turn from colorless to deep yellow/orange, indicating enone formation.[1]

o Process Control (TLC): Monitor consumption of acetophenone (Hexane/EtOAc 9:1). The
product will be a UV-active, lower Rf spot compared to the aldehyde.[1]

o Workup:
o Cool the mixture to 4°C. The chalcone often precipitates as yellow crystals.[1]

o Filter the solid.[1] If no precipitate forms, evaporate ethanol, extract with dichloromethane
(DCM), wash with water, and recrystallize from hot ethanol.[1]

o Yield Target: >85% (Yellow solid).

Step 2: Selective Hydrogenation to Dihydrochalcone

Reaction: Reduction of the C=C double bond without reducing the C=0 ketone.[1]

Protocol
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¢ Reagents:

o

Chalcone Intermediate (from Step 1)[1][2]

[¢]

Palladium on Carbon (Pd/C, 10% loading, 5 wt% of substrate)[1]

[¢]

Ethyl Acetate (EtOAc) or Methanol (MeOH)[1]

[e]

Hydrogen Gas (Hz, balloon pressure ~1 atm)[1]
e Procedure:
o Dissolve the chalcone in EtOAc (0.1 M concentration).
o Add the Pd/C catalyst carefully (under inert atmosphere if possible to avoid ignition).[1]
o Purge the flask with Hz gas (3 cycles).
o Stir vigorously at room temperature.

o Visual Endpoint: The deep yellow color of the chalcone solution will fade to colorless as
the conjugated system is broken.

o Process Control: Monitor by TLC. The product spot will be very close to the starting
material but will not stain with KMnOa (unlike the alkene).[1] NMR is the definitive check.

[1]
e Workup:
o Filter the catalyst through a Celite pad.[1]
o Concentrate the filtrate under reduced pressure.[1]

o Purification: Recrystallize from Hexane/EtOAc if necessary, though quantitative conversion
is common.[1]

Part 4: Analytical Validation & Quality Control

Trustworthiness in chemical synthesis relies on self-validating analytical data.[1]
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Nuclear Magnetic Resonance (NMR)

The *H NMR spectrum provides definitive proof of the structure.[1]

. Chemical Shift o ] Diagnostic
Moiety Multiplicity Integration
(5, ppm) Feature

Three distinct

methyl signals
Ar-CHs (x3) 2.20-2.40 Singlets 9H confirm the

presence of both

aryl rings.[1]

Adjacent to
-CHz- (Alpha) ~3.20 Triplet 2H Carbonyl
(Deshielded).[1]

Adjacent to Aryl

-CH:- (Beta) ~3.00 Triplet 2H ]
ring.[1]

Critical: Absence
of chalcone
vinylic protons
75-8.0 Doublets OH (typically ~7.8
ppm, J=16Hz)
confirms

Alkene
(Absence)

hydrogenation.[1]

Mass Spectrometry (GC-MS)[1][3]

e Molecular lon (M+): 252 m/z[1]

e Base Peak: 119 m/z (Toluoyl cation, [CHs-Ph-CO]*).[1] This fragment confirms the "4'-
methylpropiophenone” side of the molecule.[1][3]

e Tropylium lon: 91 m/z (characteristic of benzyl fragments).[1]

Infrared Spectroscopy (IR)[1][3]
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e C=0 Stretch: ~1680 cm~* (Conjugated ketone).[1] Note: A shift from ~1660 cm~1* (chalcone)
to ~1680 cm~! indicates loss of a,B3-unsaturation.[1]

e C-H Stretch (Aliphatic): 2850-2950 cm~* (Stronger signals due to ethylene bridge).[1]

Part 5: Process Logic & Troubleshooting
Logic Diagram: Reaction Monitoring

Start Reaction

Color Change?
(Colorless -> Yellow)

TLC Check
(SM Consumption)

Complete \Incomplete

Increase Temp to 40°C
(Overcome Sterics)

Isolate Chalcone

Click to download full resolution via product page

Figure 2: Decision matrix for the Claisen-Schmidt condensation step.

Key Causality Factors[1][2]

» Steric Hindrance: The 2,5-dimethyl group creates a "picket fence" effect around the aldehyde
carbonyl.[1] If the reaction is sluggish, do not increase base concentration excessively, as
this promotes self-condensation of the acetophenone.[1] Instead, moderately increase
temperature (40-50°C).
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» Hydrogenation Selectivity: If the reaction runs too long or under high pressure (>5 atm), the
ketone may reduce to an alcohol (C-OH).[1] Use 1 atm H2 and monitor strictly to stop upon
decolorization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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